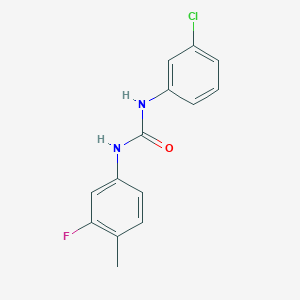
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. CFMU belongs to the class of urea herbicides and is used in the control of weeds in crops like soybeans, cotton, and corn. Apart from its herbicidal properties, CFMU has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
作用机制
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in the chloroplasts of plants, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the breakdown of cellular proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to have low toxicity in animals and humans, with no significant adverse effects reported. In plants, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular proteins and ultimately, the death of the cancer cell.
实验室实验的优点和局限性
One of the advantages of N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is its low toxicity in animals and humans, which makes it a potential candidate for cancer treatment. However, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has limited solubility in water, which makes it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea also has a short half-life in the body, which limits its effectiveness as a cancer treatment.
未来方向
Future research on N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could focus on improving its solubility and half-life in the body, which could enhance its effectiveness as a cancer treatment. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could also be studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could be studied for its potential use in other applications, such as agriculture and industry.
合成方法
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3-fluoro-4-methylaniline in the presence of a base to form the intermediate 3-chloro-N-(3-fluoro-4-methylphenyl)aniline. This intermediate is then treated with phosgene and a base to form N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea.
科学研究应用
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. Studies have shown that N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRVJIYXZLKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367305 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
CAS RN |
5636-59-9 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)
![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)

![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)